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Compound of Interest

Compound Name: 2-Chloroquinoline-6-carboxamide

Cat. No.: B11893610

Get Quote

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Document Scope: Advanced physicochemical profiling, mechanistic toxicology, and laboratory

application protocols.

Executive Summary & Chemical Significance
In modern drug discovery, halogenated heterocycles are foundational building blocks. 2-
Chloroquinoline-6-carboxamide (CAS: 1823476-06-7) is a highly valued intermediate,

particularly in the synthesis of kinase inhibitors and antimalarial agents. The quinoline core acts

as a privileged scaffold, while the 6-carboxamide group provides critical hydrogen bond

donor/acceptor capabilities essential for interacting with the hinge region of target kinases.

As a Senior Application Scientist, I emphasize that handling this compound requires an

understanding of its inherent chemical reactivity. The 2-chloro position is not merely a passive

structural unit; it is an active electrophile. The electron-withdrawing nature of the quinoline

nitrogen makes the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

This exact reactivity—while highly desirable for late-stage functionalization—is also the primary

driver of its toxicological and safety profile [1].
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Physicochemical Properties & Molecular Identity
Accurate molecular identification is the first step in establishing a self-validating laboratory

workflow. Below is the synthesized data profile for 2-Chloroquinoline-6-carboxamide [2].

Property Value / Specification

Chemical Name 2-Chloroquinoline-6-carboxamide

CAS Registry Number 1823476-06-7

Molecular Formula C₁₀H₇ClN₂O

Molecular Weight 206.63 g/mol

SMILES Code O=C(N)c1ccc2nc(Cl)ccc2c1

Appearance Solid (typically white to pale yellow powder)

Storage Conditions
Inert atmosphere (N₂ or Ar), 2-8°C. Protect from

moisture.

Mechanistic Toxicology & Hazard Profile (E-E-A-T)
Standard Safety Data Sheets (SDS) list hazards without explaining the why. Understanding the

causality behind the hazard codes ensures superior laboratory safety.

GHS Classification & Causality
H302 (Harmful if swallowed): The compound's lipophilicity allows for rapid gastrointestinal

absorption, where it can undergo hepatic metabolism, potentially forming reactive arene

oxides.

H315 (Causes skin irritation) & H317 (May cause allergic skin reaction): The electrophilic 2-

chloroquinoline system can act as a hapten. It covalently binds to skin proteins via

nucleophilic attack from biological thiols (cysteine) or amines (lysine), triggering an immune-

mediated sensitization response.

H319 (Causes serious eye irritation): Direct contact causes localized protein denaturation in

the corneal epithelium.
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H335 (May cause respiratory irritation): Inhalation of micro-particulate dust exposes the

mucosal membranes to the basicity of the quinoline nitrogen, prompting a localized

inflammatory cascade.

Emergency Spill Response Workflow
In the event of a breach in containment, a rapid, logically structured response is required to

prevent cross-contamination.
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Emergency spill response workflow for 2-Chloroquinoline-6-carboxamide.
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Laboratory Application: SNAr Synthesis Workflow
The most common application of 2-Chloroquinoline-6-carboxamide is the displacement of

the chloride by an amine nucleophile to build complex drug candidates. The following protocol

is designed as a self-validating system, ensuring that each step has a measurable checkpoint

to verify success before proceeding [3].

Step-by-Step Methodology
Step 1: Reagent Preparation

In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloroquinoline-6-
carboxamide (1.0 equivalent) and the desired primary or secondary amine nucleophile (1.5

equivalents).

Self-Validation Checkpoint: Ensure the flask is purged with dry Nitrogen for 5 minutes.

Moisture will compete as a nucleophile, creating unwanted 2-hydroxyquinoline byproducts.

Step 2: Solvation

Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M

concentration.

Causality: DMF is a polar aprotic solvent. It accelerates SNAr reactions by strongly solvating

cations while leaving the nucleophilic amine relatively unsolvated and highly reactive.

Step 3: Base Addition

Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise.

Causality: As the SNAr reaction proceeds, HCl is generated. DIPEA acts as a sterically

hindered, non-nucleophilic base to scavenge this HCl, preventing the amine nucleophile from

becoming protonated and rendered inactive.

Step 4: Thermal Activation

Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12-18 hours.
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Step 5: Reaction Monitoring (The Validation Core)

Monitor the reaction via LC-MS or TLC (UV 254 nm).

Self-Validation Checkpoint: The reaction is deemed complete only when the starting material

mass (m/z 207 [M+H]⁺) is completely consumed, and the product mass dominates the

chromatogram. The extended conjugation of the quinoline ring ensures strong UV

absorbance for TLC tracking.

Step 6: Aqueous Workup & Purification

Cool to room temperature and quench with distilled water. Extract the aqueous layer with

Ethyl Acetate (3x).

Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x). Causality:

This step is critical to partition the highly polar DMF out of the organic layer.

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column

chromatography (DCM:MeOH gradient).
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SₙAr synthesis workflow for functionalizing the 2-position of the quinoline core.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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